(E)-3-(5-bromothiophen-2-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
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Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S/c1-2-25-14-7-10(3-4-13(14)23)9-19-22-17(24)12-8-11(20-21-12)15-5-6-16(18)26-15/h3-9,23H,2H2,1H3,(H,20,21)(H,22,24)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVORLMPDWZBTLI-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303107-05-3 | |
| Record name | 3-(5-BR-2-THIENYL)-N'-(3-ETHOXY-4-HO-BENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(E)-3-(5-bromothiophen-2-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, a compound with the CAS number 303107-05-3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
The compound is characterized by the following chemical formula:
Key Features:
- Molecular Weight: 404.29 g/mol
- Structure: The compound contains a pyrazole ring, a thiophene moiety, and an ethoxy-hydroxybenzylidene group, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with aldehydes and thiophene derivatives under controlled conditions. The detailed synthetic route includes:
- Preparation of 5-bromothiophene derivative.
- Condensation with hydrazine to form the pyrazole core.
- Substitution reactions to introduce the ethoxy and hydroxy groups.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazole derivatives, suggesting that compounds with structural similarities may exhibit potent antibacterial and antifungal activities. For instance, a related pyrazole derivative demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 0.98 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative 13b | S. flexneri | 0.12 |
| Pyrazole Derivative 13b | C. albicans | 0.12 |
| Pyrazole Derivative 13b | A. clavatus | 0.49 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various cell lines. For example, compounds similar to this compound have shown promising results against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study:
In a study involving a series of pyrazole derivatives:
- Compounds demonstrated cytotoxic effects with IC50 values in the low micromolar range.
- Mechanistic studies indicated that these compounds could induce apoptosis through mitochondrial pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiophene and benzylidene moieties can significantly influence potency and selectivity.
Key Observations:
- Bromine Substitution: Enhances lipophilicity and may improve membrane permeability.
- Hydroxy Group: Contributes to hydrogen bonding interactions, potentially enhancing binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
